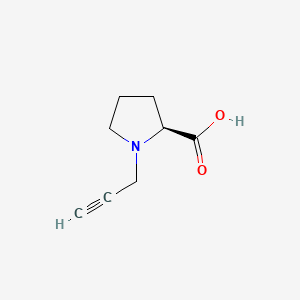

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBBRBOMLUMFMP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653102 | |

| Record name | 1-Prop-2-yn-1-yl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199918-49-5 | |

| Record name | 1-Prop-2-yn-1-yl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Solvent Systems

In anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), L-proline reacts with propargyl bromide in the presence of a strong base such as sodium hydride (NaH) at 0–5°C. The base deprotonates the pyrrolidine nitrogen, enabling nucleophilic attack on the propargyl electrophile. Phase transfer catalysts like polyethylene glycol (PEG-400) enhance reaction efficiency in biphasic systems (e.g., acetone/water), reducing reaction times from 9 hours to 1–2 hours.

Table 1: Alkylation Optimization Parameters

Purification and Characterization

Crude product purification involves hot filtration to remove inorganic salts, followed by recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) confirms stereochemistry: the (2S) configuration exhibits distinct coupling constants (J = 6–8 Hz for pyrrolidine protons). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 153.18 [M+H]⁺.

Transition Metal-Catalyzed Methods

Copper-Mediated -Sigmatropic Rearrangement

A Cu(I)-catalyzed reaction between CF₃-substituted allenynes and N,N-bis(propargyl)methylamine generates nitrogen ylides, which undergo-sigmatropic rearrangement to yield proline derivatives. This method achieves high diastereoselectivity (dr > 20:1) but requires specialized allenynes.

Key Steps :

Palladium-Catalyzed Coupling

Palladium complexes (e.g., Pd(PPh₃)₄) facilitate Sonogashira coupling between proline-derived iodides and terminal alkynes. While effective for introducing arylpropagyl groups, this method is less common for simple propargyl derivatives due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. Propargyl bromide is introduced into a L-proline/K₂CO₃ slurry in DMF at 50°C, achieving 85% conversion in 30 minutes. Automated in-line HPLC monitors reaction progress, enabling real-time adjustments.

Crystallization and Drying

Post-reaction, the mixture is acidified to pH 2–3 with HCl, precipitating the product. Centrifugation and fluidized-bed drying yield a crystalline solid with >99% enantiomeric excess (ee).

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

| Method | Yield | Purity | Scalability | Drawbacks |

|---|---|---|---|---|

| Alkylation (NaH) | 90–98% | >95% | High | Moisture-sensitive |

| Cu-Catalyzed | 75–85% | 90% | Moderate | Complex precursors |

| Flow Reactor | 85–92% | 99% | Industrial | High capital cost |

Emerging Techniques

Análisis De Reacciones Químicas

Types of Reactions

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated propynyl groups.

Substitution: Substituted products with various functional groups replacing the propynyl group.

Aplicaciones Científicas De Investigación

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propynyl group may participate in covalent bonding with target molecules, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional and Stereochemical Isomers

(2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (CAS 1049984-28-2)

- Structural Differences : The propargyl group is at the 4-position of the pyrrolidine ring instead of the 1-position, with an additional (4R) stereocenter.

- The 4R configuration may influence conformational flexibility compared to the target compound .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (CAS 923012-63-9)

- Structural Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a propargyl group at the 4-position.

- Implications : The Boc group enhances stability during synthesis but reduces reactivity, making this compound a precursor rather than a biologically active form .

Functional Group Variants

(2S)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid (CAS 928063-85-8)

- Structural Differences : Replaces the propargyl group with an isopropyl (propan-2-yl) group and introduces a ketone (5-oxo) on the pyrrolidine ring.

- The ketone introduces hydrogen-bonding capacity, altering solubility and interaction profiles .

Captopril [(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid]

- Structural Differences : Features a thiol-containing side chain instead of propargyl.

- Implications : The sulfhydryl group is critical for zinc-binding in angiotensin-converting enzyme (ACE) inhibition. The propargyl group in the target compound lacks this metal-chelating ability, suggesting divergent therapeutic applications .

Pharmacologically Relevant Analogs

Lisinopril [(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid]

- Structural Differences : Contains a bulky lysine-derived side chain with primary amine and phenyl groups.

- Implications : The extended structure enables potent ACE inhibition via multipoint interactions. The target compound’s compact propargyl group may favor alternative targets, such as proteases or kinases .

Enalapril [(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid]

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and drug delivery strategies. This contrasts with Boc-protected analogs, which require deprotection for further functionalization .

- Biological Activity: Unlike ACE inhibitors (e.g., Lisinopril, Enalapril), the target compound’s lack of zinc-binding groups suggests non-ACE targets.

- Stability and Reactivity : The propargyl group’s triple bond may confer metabolic stability compared to thiols (Captopril) or esters (Enalapril), though oxidative metabolism remains a consideration .

Actividad Biológica

(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a propynyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The presence of the triple bond in the propynyl group may enhance its reactivity and interaction with biological targets.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals, which may protect cells from oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders .

2. Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests potential neuroprotective effects. Preliminary studies indicate that it may cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative conditions such as Alzheimer's disease .

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound possesses antimicrobial properties against certain pathogens. This activity warrants further exploration to determine its efficacy as a therapeutic agent against bacterial infections .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propynyl group may facilitate covalent bonding with target molecules, while the carboxylic acid can form hydrogen bonds and ionic interactions, influencing various biochemical pathways.

Research Findings

A summary of key studies investigating the biological activity of this compound is provided below:

Case Study 1: Neuroprotection

In a study investigating compounds with neuroprotective potential, this compound was evaluated for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated that the compound significantly reduced cell death and oxidative stress markers, highlighting its potential therapeutic application in neurodegeneration .

Case Study 2: Antimicrobial Efficacy

A preliminary screening of this compound against various bacterial strains showed promising results, particularly against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms and efficacy in clinical settings.

Q & A

Q. What are the established synthetic routes for (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, and what are their key challenges?

The compound is synthesized via a multi-step route involving tert-butyl protection, propargylation, and deprotection. A representative method includes:

- Step 1 : Reaction of tert-butyl (2S,4R)-4-methoxy-pyrrolidine-1-carboxylate with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.

- Step 2 : Hydrolysis of the methyl ester using LiOH in THF, followed by acidification to yield the carboxylic acid. Key challenges include maintaining stereochemical integrity during propargylation and optimizing reaction yields (e.g., 25.3% initial yield improved to 94% after purification via column chromatography and acid-base extraction) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are standard methods. For example:

Q. What are the recommended storage conditions and stability considerations for this compound?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. The propargyl group is sensitive to oxidation, and the carboxylic acid moiety may undergo hygroscopic degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are advised for long-term studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the propargylation step in the synthesis?

Variables to test include:

- Catalyst : Transition metals (e.g., CuI) may enhance regioselectivity.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) vs. ethereal solvents (THF) for better solubility.

- Temperature : Elevated temperatures (50–60°C) to accelerate kinetics but risk side reactions. A design-of-experiments (DoE) approach with response surface methodology is recommended to balance trade-offs between yield and purity .

Q. What computational methods are suitable for predicting the conformational effects of the propargyl substituent on the pyrrolidine ring?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Ring puckering : Propargyl substitution at the 1-position may bias the pyrrolidine toward a C<sup>γ</sup>-exo conformation.

- Steric effects : Van der Waals interactions between the propargyl group and adjacent substituents. Compare computational results with experimental NMR data (e.g., NOE correlations) to validate models .

Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Key considerations:

- Catalyst system : Cu(I)/ligand combinations (e.g., TBTA) to enhance reaction rate and selectivity.

- Solvent compatibility : Aqueous/organic biphasic systems may require phase-transfer catalysts. Monitor reaction progress via LC-MS to detect side products (e.g., oxidative dimerization of alkynes) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening.

- Isotopic labeling : -enriched samples to assign overlapping signals.

- Crystallography : Cross-validate with solid-state structure to rule out solvent/tautomer artifacts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.